4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID
Overview
Description
4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID is a complex organic compound with a unique structure that includes difluoromethoxy, nitrophenyl, methoxycarbonyl, and dihydropyridinecarboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxy and nitrophenyl intermediates, followed by their coupling with the dihydropyridinecarboxylic acid moiety under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethoxy and nitrophenyl groups may play a role in binding to target proteins or enzymes, while the dihydropyridinecarboxylic acid moiety may influence the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- Phenylboronic pinacol esters
Uniqueness
4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and nitrophenyl groups provide specific reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[2-(difluoromethoxy)-5-nitrophenyl]-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O7/c1-7-12(15(22)23)14(13(8(2)20-7)16(24)27-3)10-6-9(21(25)26)4-5-11(10)28-17(18)19/h4-6,14,17,20H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHWESMBXYOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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